molecular formula C22H17ClN2O2S B13132200 1,4-Diamino-6-chloro-2-[(2-phenylethyl)sulfanyl]anthracene-9,10-dione CAS No. 88605-81-6

1,4-Diamino-6-chloro-2-[(2-phenylethyl)sulfanyl]anthracene-9,10-dione

Katalognummer: B13132200
CAS-Nummer: 88605-81-6
Molekulargewicht: 408.9 g/mol
InChI-Schlüssel: GRFAVXFBBRBEBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Diamino-6-chloro-2-(phenethylthio)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon Anthracene derivatives are known for their diverse applications in organic electronics, dyes, and pharmaceuticals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Diamino-6-chloro-2-(phenethylthio)anthracene-9,10-dione typically involves multiple steps, starting from anthracene or its derivatives. Common synthetic routes include:

    Nitration and Reduction: Anthracene is first nitrated to introduce nitro groups, which are then reduced to amino groups.

    Thioether Formation: The phenethylthio group is introduced via nucleophilic substitution reactions, where a phenethylthiol reacts with a suitable leaving group on the anthracene derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Diamino-6-chloro-2-(phenethylthio)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups or other oxidation states.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The phenethylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Thiols, amines, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can lead to the formation of nitro derivatives, while substitution reactions can yield a variety of thioether derivatives.

Wissenschaftliche Forschungsanwendungen

1,4-Diamino-6-chloro-2-(phenethylthio)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential anticancer properties, as anthracene derivatives are known to interact with DNA.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Wirkmechanismus

The mechanism of action of 1,4-Diamino-6-chloro-2-(phenethylthio)anthracene-9,10-dione involves its interaction with biological molecules, such as DNA and proteins. The amino and chloro groups can form hydrogen bonds and other interactions with nucleic acids, potentially leading to DNA intercalation or inhibition of DNA replication. The phenethylthio group may enhance the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,4-Diamino-9,10-anthracenedione: Lacks the chloro and phenethylthio groups, making it less lipophilic and potentially less effective in biological applications.

    6-Chloro-2-(phenethylthio)anthracene-9,10-dione: Lacks the amino groups, which are crucial for interactions with biological molecules.

    1,4-Diamino-6-chloroanthracene-9,10-dione: Lacks the phenethylthio group, which may reduce its effectiveness in certain applications.

Uniqueness

1,4-Diamino-6-chloro-2-(phenethylthio)anthracene-9,10-dione is unique due to the combination of amino, chloro, and phenethylthio groups, which confer distinct chemical and biological properties. This combination enhances its potential for use in various scientific and industrial applications, making it a valuable compound for further research and development.

Eigenschaften

CAS-Nummer

88605-81-6

Molekularformel

C22H17ClN2O2S

Molekulargewicht

408.9 g/mol

IUPAC-Name

1,4-diamino-6-chloro-2-(2-phenylethylsulfanyl)anthracene-9,10-dione

InChI

InChI=1S/C22H17ClN2O2S/c23-13-6-7-14-15(10-13)22(27)18-16(24)11-17(20(25)19(18)21(14)26)28-9-8-12-4-2-1-3-5-12/h1-7,10-11H,8-9,24-25H2

InChI-Schlüssel

GRFAVXFBBRBEBU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CCSC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C=CC(=C4)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.